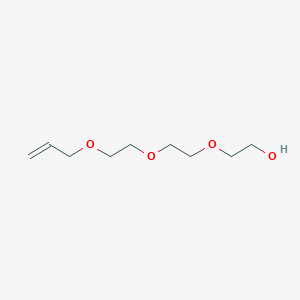

2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol

Vue d'ensemble

Description

“2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” is a type of 1-propenyl ether bearing free hydroxyl groups . These are often used as reactive diluents for photopolymerizable systems with enhanced reactivity or intermediates for the synthesis of hybrid monomers for special applications .

Synthesis Analysis

The synthesis of such compounds is often achieved through the ruthenium complexes-catalyzed isomerization of allyl ethers under solvent-free conditions . This method is considered atom-economical and environmentally sustainable .Chemical Reactions Analysis

The key chemical reaction involved in the production of such compounds is the isomerization of allyl ethers, catalyzed by ruthenium complexes . The reaction conditions and limitations for the highly productive and selective synthesis of model 4- (1-propenyloxy)butan-1-ol have been investigated .Applications De Recherche Scientifique

Catalytic Activity in Ethanol Dehydration

Ethanol dehydration over various aluminas and silica-alumina catalysts leads to significant production of ethylene, a vital industrial compound. The catalytic activity is influenced by different alumina phases (γ-, δ-, θ-Al₂O₃) and impurities like Na⁺ and Cl⁻. These alumina catalysts facilitate the conversion of ethanol with high selectivity to ethylene, particularly at temperatures around 623 K. Ethanol adsorbs dissociatively on Lewis acid-base pair sites on these catalysts, forming active intermediate ethoxy species, crucial for both diethyl ether and ethylene production (Phung et al., 2014).

Role in Ethanol Adsorption and Reactions on Supported Au Catalysts

Gold nanoparticles supported by various oxides and carbon Norit enhance the formation of ethoxy species, a critical intermediate in ethanol reactions. These catalysts predominantly catalyze ethanol's dehydrogenation to produce hydrogen and acetaldehyde. Interestingly, the supported Au particles demonstrate diverse reactivity depending on the oxide supports, with Au/Al₂O₃ primarily yielding ethylene and dimethyl ether (Gazsi et al., 2011).

Ethanol Transformation on Gold Surfaces

Gold surfaces, especially those with oxygen-containing nanoparticles, are capable of transforming ethanol into carbonyl compounds like acetaldehyde, ethyl acetate, acetic acid, and ketene. The distribution of these products significantly depends on the surface oxygen coverage. Key reaction intermediates in this transformation include ethoxy and acetate, with ethoxy being a precursor to acetaldehyde and subsequent oxidation to acetate (Liu et al., 2009).

Ethanol Oxidation over Au/TiO₂ Catalysis

The Au/TiO₂ catalysts play a crucial role in the oxidation of ethanol. These catalysts lead to the formation of ethoxy groups, which are stable up to 300°C, facilitating the dehydration of ethanol to ethene. Additionally, the presence of gold significantly enhances the reaction, leading to complete oxidation of ethanol at lower temperatures compared to Titania alone (Nuhu, 2011).

Mécanisme D'action

Orientations Futures

The use of homogeneous catalysis with soluble transition metal complexes for the fine chemical, chemical specialties, pharmaceutical, and polymer production is rapidly expanding . Therefore, compounds like “2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” may find increased usage in these areas in the future.

Propriétés

IUPAC Name |

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUXCENAHWMURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

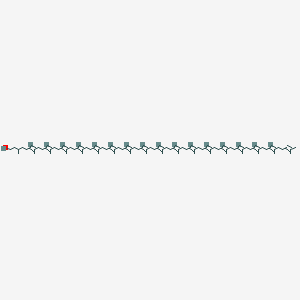

C=CCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441022 | |

| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26150-05-0 | |

| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

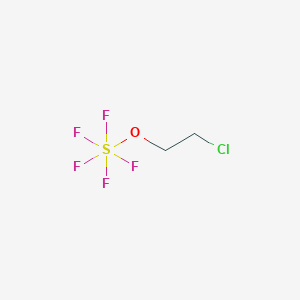

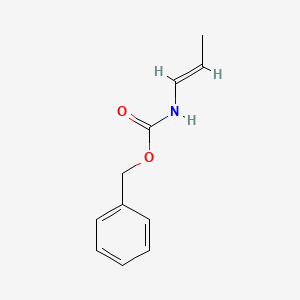

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)